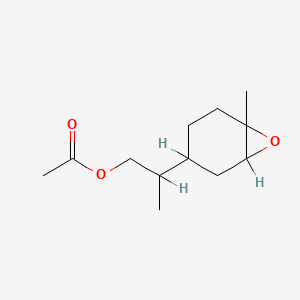
beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate: is an organic compound with the molecular formula C12H20O3 . This compound is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate typically involves the reaction of a suitable precursor with ethyl acetate under controlled conditions. The process may include steps such as:
Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the ethyl acetate group: This step often involves esterification reactions where the ethyl acetate group is introduced to the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its biological activity. The pathways involved can vary depending on the context of its use, such as in metabolic processes or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene oxide: A structurally related compound with similar reactivity.
1,2-Epoxycyclohexane: Another epoxide with comparable chemical properties.
Cyclohexylene oxide: Shares the bicyclic structure but differs in functional groups.
Uniqueness: Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58336-07-5 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8(7-14-9(2)13)10-4-5-12(3)11(6-10)15-12/h8,10-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
LWMUTALNLTUMKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C)C1CCC2(C(C1)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















